2,4,6-Trichlorodibenzofuran
Overview
Description
2,4,6-Trichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds where one or several hydrogen atoms in the dibenzofuran structure are replaced by chlorine atoms . These compounds are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorodibenzofuran can be synthesized through various methods. One common approach involves the chlorination of dibenzofuran under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride, and a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis or incineration of chlorine-containing products at temperatures below 1200°C. This process can occur during the combustion of materials like polyvinyl chloride (PVC) or polychlorinated biphenyls (PCBs) in the presence of chlorine donors .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of chlorinated dibenzofuran derivatives.
Reduction: Formation of partially dechlorinated dibenzofurans.
Substitution: Formation of hydroxylated or aminated dibenzofurans.
Scientific Research Applications
2,4,6-Trichlorodibenzofuran has several applications in scientific research:
Mechanism of Action
2,4,6-Trichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region of genes . The activation of these genes can lead to various biological responses, including changes in enzyme activity and alterations in cellular processes .
Comparison with Similar Compounds
2,4,6-Trichlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds like 2,3,7,8-tetrachlorodibenzofuran and 2,4,8-trichlorodibenzofuran . Compared to these similar compounds, this compound is unique in its specific chlorine substitution pattern, which can influence its chemical reactivity and biological effects .
List of Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,4,8-Trichlorodibenzofuran
- 2,4,9-Trichlorodibenzofuran
Properties
IUPAC Name |
2,4,6-trichlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-4-8-7-2-1-3-9(14)11(7)16-12(8)10(15)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKURBTWZFQHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C=C(C=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207532 | |
Record name | 2,4,6-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58802-14-5 | |
Record name | 2,4,6-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384GMZ5B40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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